molecular formula C19H22N2O4S B5351263 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide

1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide

Cat. No. B5351263
M. Wt: 374.5 g/mol
InChI Key: OEMMQVLHPMXLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide, also known as MPS or MPS-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPS-1 is a selective inhibitor of the protein kinases MPSK1 and MPSK2, which play important roles in cellular signaling pathways. In recent years, MPS-1 has gained attention for its potential as a cancer treatment, as well as for its ability to modulate immune responses.

Mechanism of Action

1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 works by inhibiting the activity of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which are involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound-1 can halt the growth and division of cancer cells, as well as promote cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound-1 can induce apoptosis, or programmed cell death, in cancer cells. This compound-1 has also been shown to inhibit the proliferation of cancer cells, as well as to suppress angiogenesis, the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which allows for precise manipulation of cellular signaling pathways. This compound-1 is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, there are also limitations to using this compound-1 in laboratory experiments. Its potency and specificity can vary depending on the cell type and experimental conditions, and its effects on normal cells and tissues are not well understood.

Future Directions

There are several potential future directions for research on 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. This compound-1 may also have applications in other diseases, such as autoimmune disorders, where it could modulate immune responses. Further research is needed to fully understand the biochemical and physiological effects of this compound-1, as well as its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 involves several steps, including the reaction of 2-phenoxyaniline with 3-chloropiperidine, followed by the addition of methylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has been extensively studied for its potential as a cancer treatment. Research has shown that this compound-1 can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound-1 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-7-8-15(14-21)19(22)20-17-11-5-6-12-18(17)25-16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMMQVLHPMXLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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